molecular formula C16H18N2OS B10922182 (5Z)-5-benzylidene-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-benzylidene-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B10922182
M. Wt: 286.4 g/mol
InChI Key: AMQKICRZIHNLHW-UVTDQMKNSA-N
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Description

(5Z)-5-benzylidene-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a piperidine moiety, and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-benzylidene-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with an appropriate aldehyde and a piperidine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-benzylidene-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring and piperidine moiety can participate in nucleophilic substitution reactions, often facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole or piperidine derivatives.

Scientific Research Applications

(5Z)-5-benzylidene-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-benzylidene-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can form hydrogen bonds or π-π interactions with target proteins, leading to inhibition or modulation of their activity. Additionally, the piperidine moiety can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-benzylidene-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one
  • (5Z)-5-benzylidene-2-(3,3-dimethylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
  • (5Z)-5-(4-methoxybenzylidene)-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

Uniqueness

(5Z)-5-benzylidene-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the 3-methylpiperidin-1-yl group enhances its solubility and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C16H18N2OS/c1-12-6-5-9-18(11-12)16-17-15(19)14(20-16)10-13-7-3-2-4-8-13/h2-4,7-8,10,12H,5-6,9,11H2,1H3/b14-10-

InChI Key

AMQKICRZIHNLHW-UVTDQMKNSA-N

Isomeric SMILES

CC1CCCN(C1)C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2

Canonical SMILES

CC1CCCN(C1)C2=NC(=O)C(=CC3=CC=CC=C3)S2

Origin of Product

United States

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